molecular formula C19H26ClNO B12090552 4-chloro-N,N-dicyclohexylbenzamide CAS No. 5104-98-3

4-chloro-N,N-dicyclohexylbenzamide

Cat. No.: B12090552
CAS No.: 5104-98-3
M. Wt: 319.9 g/mol
InChI Key: BMQOLGWVHWPNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,N-dicyclohexylbenzamide is an organic compound with the molecular formula C19H26ClNO and a molecular weight of 319.87 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and two cyclohexyl groups attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dicyclohexylbenzamide typically involves the acylation of 4-chlorobenzoyl chloride with dicyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dicyclohexylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N,N-dicyclohexylbenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dicyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N,N-dicyclohexylbenzamide is unique due to the presence of two bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific biological activities .

Properties

CAS No.

5104-98-3

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

4-chloro-N,N-dicyclohexylbenzamide

InChI

InChI=1S/C19H26ClNO/c20-16-13-11-15(12-14-16)19(22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2

InChI Key

BMQOLGWVHWPNTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.